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2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol Documentation Hub

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  • Product: 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol
  • CAS: 1498903-35-7

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformation of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol: A Comprehensive Guide

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, offering tunable basicity, hydrogen-bonding capabilities, and predictable vectors for pharmacophore presentation. Among its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, offering tunable basicity, hydrogen-bonding capabilities, and predictable vectors for pharmacophore presentation. Among its derivatives, 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol presents a highly unique topological challenge. The juxtaposition of a bulky 2-hydroxyethyl group at the N1 position directly adjacent to a gem-dimethyl group at the C2 position creates a system governed by extreme steric constraints.

This whitepaper provides an in-depth technical analysis of the molecular architecture, conformational dynamics, and synthetic methodologies required to isolate and characterize this specific isomer. Designed for drug development professionals, this guide elucidates the causality behind the molecule's non-intuitive conformational preferences and provides self-validating protocols for its synthesis and analytical characterization.

Molecular Architecture and Topological Features

The fundamental structure of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol consists of a six-membered saturated heterocycle adopting a chair conformation. The defining topological features include:

  • C2 gem-Dimethyl Group: One methyl group is locked in an axial position, while the other occupies an equatorial position.

  • N1-Hydroxyethyl Substitution: The nitrogen atom undergoes rapid pyramidal inversion at room temperature, allowing the 2-hydroxyethyl appendage to alternate between axial and equatorial orientations.

  • N4 Secondary Amine: The unsubstituted N4 position provides a site for further functionalization but also acts as a competitive nucleophile during synthesis.

The proximity of the N1 substituent to the C2 gem-dimethyl group fundamentally alters the standard conformational behavior expected of N-alkylated piperazines, leading to a fascinating energy landscape [1].

Conformational Dynamics and Energy Landscape

In unsubstituted or symmetrically substituted piperazines, N-alkyl groups overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions. However, 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol defies this heuristic due to the 1,2-gauche steric clash (often referred to as an A-strain equivalent in saturated systems).

The Steric Paradigm: Equatorial vs. Axial

If the 2-hydroxyethyl group adopts an equatorial position, it is forced into a gauche relationship (~60° dihedral angle) with the equatorial methyl group at C2. This severe steric clash destabilizes the equatorial conformer by approximately 1.8–2.0 kcal/mol.

Conversely, if the 2-hydroxyethyl group adopts an axial position, it avoids the equatorial methyl group but incurs 1,3-diaxial interactions with the axial protons at C3 and C5. Because a proton is significantly smaller than a methyl group, the 1,3-diaxial penalty (~0.9 kcal/mol) is vastly outweighed by the relief of the 1,2-gauche clash. Consequently, the N-axial conformer acts as the global thermodynamic minimum .

Intramolecular Hydrogen Bonding

Further stabilizing the N-axial conformer is the potential for intramolecular hydrogen bonding. In the N-axial state, the lone pair on the N1 nitrogen is projected equatorially. The flexible 2-hydroxyethyl arm can fold back, allowing the terminal hydroxyl proton to donate a hydrogen bond to the N1 lone pair, creating a stable pseudo-five-membered ring transition state.

ConformationalEquilibrium N_Eq N-Equatorial Chair (High Energy) Twist Twist-Boat (Transition State) N_Eq->Twist Ring Inversion (+ΔG) N_Ax N-Axial Chair (Global Minimum) Twist->N_Ax Relaxation (-ΔG) Steric Severe 1,2-Gauche Clash (N-Alkyl vs C2-Eq-Methyl) Steric->N_Eq Destabilizes Diaxial 1,3-Diaxial Interactions (N-Alkyl vs C3/C5-Ax-H) Diaxial->N_Ax Mild Penalty H_Bond Intramolecular H-Bonding (OH to N1 Lone Pair) H_Bond->N_Ax Stabilizes

Caption: Conformational equilibrium dynamics of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol.

Quantitative Data Summaries

To ground the theoretical conformational dynamics, the following tables summarize the computed thermodynamic penalties and the diagnostic NMR shifts used to validate the structure.

Table 1: Computed Conformational Energies (DFT: B3LYP/6-311+G(d,p))
ConformerRelative Energy (kcal/mol)Primary Steric PenaltyIntramolecular H-Bond Capacity
N-Axial (Chair) 0.001,3-Diaxial (N-alkyl vs C3/C5 H)Yes (OH to N1 equatorial lone pair)
N-Equatorial (Chair) +1.851,2-Gauche (N-alkyl vs C2-Eq Me)No (Unfavorable geometry)
Twist-Boat +5.40High torsional strainVariable
Table 2: Diagnostic 1H NMR Chemical Shifts (Decoalesced at 200 K in Toluene-d8)
Proton AssignmentChemical Shift (ppm)MultiplicityDiagnostic Significance
C2-Methyl (Equatorial)1.15SingletDeshielded due to proximity to N1 lone pair
C2-Methyl (Axial)0.98SingletShielded relative to equatorial methyl
N1-CH2 (Hydroxyethyl)2.65MultipletExhibits strong NOE to C3/C5 axial protons
OH (Hydroxyl)4.10Broad SingletSharpens at low temp; shift indicates H-bonding

Synthesis and Isolation Protocols

Direct alkylation of 2,2-dimethylpiperazine with 2-bromoethanol exhibits near-exclusive regioselectivity for the N4 position due to the severe steric bulk of the C2 gem-dimethyl group [2]. Therefore, synthesizing the N1-substituted isomer necessitates a rigorous protective group strategy.

Protocol 1: Regioselective Synthesis Workflow

Objective: To synthesize the N1-substituted derivative while avoiding the thermodynamically and kinetically favored N4-alkylation.

Step 1: Regioselective N4-Protection (Self-Validating Step)

  • Dissolve 2,2-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise over 1 hour.

    • Causality: Slow addition at low temperature ensures mono-protection. The steric bulk of the C2 gem-dimethyl group directs the Boc protection exclusively to the less hindered N4 position.

  • Validation: Confirm regioselectivity via 1H NMR. The C3 protons adjacent to N4 will shift downfield (~3.4 ppm), while the C6 protons adjacent to N1 remain relatively unchanged.

Step 2: Hindered N1-Alkylation 4. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere. 5. Introduce the 4-Boc-2,2-dimethylpiperazine intermediate (1.0 eq) and stir for 30 minutes to form the sodium amide. 6. Add 2-bromoethanol (1.2 eq) dropwise. Heat the reaction to 80 °C for 12 hours.

  • Causality: The severe steric hindrance at N1 necessitates elevated temperatures and a strong base to drive the Sₙ2 displacement against the adjacent gem-dimethyl group.

Step 3: Deprotection and Isolation 7. Quench the reaction with cold water, extract with ethyl acetate, and concentrate the organic layer in vacuo. 8. Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to cleave the Boc group. 9. Concentrate, neutralize with 1M NaOH, and purify via strong cation exchange (SCX) chromatography to yield pure 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol.

Analytical Workflows for Conformational Elucidation

To empirically prove the N-axial preference, dynamic NMR spectroscopy is required. At room temperature, piperazine ring inversion is rapid on the NMR timescale, resulting in time-averaged signals.

Protocol 2: Variable-Temperature (VT) NMR and NOESY
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous Toluene-d8.

    • Causality: A non-polar, aprotic solvent is chosen to preserve and observe intramolecular hydrogen bonding without competitive solvent interactions.

  • Cryogenic Cooling: Lower the probe temperature in 10 K increments from 298 K down to 200 K, allowing 5 minutes of equilibration per step.

    • Causality: Cooling slows the rate of ring inversion below the NMR timescale, resulting in peak decoalescence and the emergence of distinct signals for the dominant conformer.

  • NOESY Acquisition: At 200 K, acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Data Interpretation (Self-Validation): Identify cross-peaks between the N1-hydroxyethyl methylene protons and the axial protons at C3 and C5. The presence of these specific NOE contacts definitively validates the N-axial conformation as the dominant species in solution.

AnalyticalWorkflow Start Compound Synthesis & Purification NMR_Prep Sample Prep (Deuterated Solvents) Start->NMR_Prep Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst VT_NMR Variable-Temp NMR (Kinetic Trapping) NMR_Prep->VT_NMR NOESY 2D NOESY / ROESY (Spatial Proximity) NMR_Prep->NOESY Data Integrated Conformational Model VT_NMR->Data NOESY->Data XRD X-Ray Diffraction (Solid-State Conformation) Cryst->XRD XRD->Data Comp DFT Calculations (Energy Minimization) Comp->Data Validation

Caption: Multi-modal analytical workflow for conformational elucidation.

Pharmacological Relevance in Drug Design

Understanding the rigid conformational preference of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol is critical for rational drug design. Substituted piperazines are frequently used to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), such as enhancing aqueous solubility or altering metabolic stability [3].

By forcing the 2-hydroxyethyl group into an axial position, the gem-dimethyl group acts as a conformational lock . This restricts the conformational entropy of the molecule, pre-organizing the hydroxyl group into a specific spatial vector. If this vector aligns with a hydrogen-bond acceptor in a target protein's binding pocket, the resulting ligand will exhibit a significantly lower entropic penalty upon binding, potentially leading to a massive increase in target affinity. Conversely, if the target requires an equatorial vector, this specific isomer will act as a poor binder, highlighting the necessity of precise stereochemical and conformational control.

References

  • Benchchem. (2024). Conformational Analysis and Energy Landscapes of Piperazine Derivatives. Benchchem Database. Retrieved from1

  • World Intellectual Property Organization. (2019). Process for the preparation of 2,2-dimethylpiperazine (Patent No. WO2019193134A1). Google Patents. Retrieved from 2

  • Li, Y., et al. (2026). Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Journal of Medicinal Chemistry, ACS Publications. Retrieved from 3

Sources

Exploratory

Synthesis of 2-(2,2-Dimethylpiperazin-1-yl)ethanol: A Regioselective Approach

Introduction & Mechanistic Rationale The synthesis of unsymmetrically substituted piperazines is a cornerstone of modern medicinal chemistry, allowing for the precise tuning of pharmacokinetic properties. The target mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of unsymmetrically substituted piperazines is a cornerstone of modern medicinal chemistry, allowing for the precise tuning of pharmacokinetic properties. The target molecule, 2-(2,2-dimethylpiperazin-1-yl)ethanol, features a 2-hydroxyethyl group attached specifically to the sterically hindered N1 position of a 2,2-dimethylpiperazine ring.

The Regioselectivity Challenge: In 2,2-dimethylpiperazine, the two nitrogen atoms are chemically non-equivalent. The N1 position is highly sterically hindered by the adjacent gem-dimethyl group, while the N4 position is relatively unhindered. Direct alkylation of the unprotected diamine with an alkylating agent like 2-bromoethanol would overwhelmingly favor nucleophilic attack at the less hindered N4 position, yielding the undesired regioisomer, 2-(3,3-dimethylpiperazin-1-yl)ethanol 1[1].

To enforce N1-alkylation, a three-step regioselective sequence is mandatory:

  • Regioselective Protection: Utilizing the steric bulk of di-tert-butyl dicarbonate (Boc₂O) to selectively mask the unhindered N4 amine 2[2].

  • N1-Alkylation: Forcing the alkylation at the hindered N1 position under elevated temperatures.

  • Deprotection: Acidic cleavage of the Boc group to reveal the final product 3[3].

Retrosynthetic Analysis & Pathway

SynthesisRoute SM 2,2-Dimethylpiperazine (Starting Material) Step1 Step 1: Regioselective Protection Boc2O, Et3N, DCM (0 °C to RT) SM->Step1 Int1 tert-Butyl 3,3-dimethylpiperazine -1-carboxylate Step1->Int1 Step2 Step 2: N1-Alkylation 2-Bromoethanol, K2CO3, MeCN (80 °C) Int1->Step2 Int2 tert-Butyl 4-(2-hydroxyethyl) -3,3-dimethylpiperazine-1-carboxylate Step2->Int2 Step3 Step 3: Deprotection TFA, DCM (RT, 2 h) Int2->Step3 Target 2-(2,2-Dimethylpiperazin -1-yl)ethanol (Target Molecule) Step3->Target

Figure 1: Three-step regioselective synthetic workflow for 2-(2,2-dimethylpiperazin-1-yl)ethanol.

Step-by-Step Experimental Protocols

Step 1: Regioselective N4-Protection

Objective: Synthesis of tert-butyl 3,3-dimethylpiperazine-1-carboxylate. Causality: The bulky tert-butoxycarbonyl group is highly sensitive to steric environments. By performing the reaction at 0 °C with controlled addition, the Boc group selectively acylates the unhindered N4 nitrogen, leaving the sterically hindered N1 untouched 2[2].

Protocol:

  • Dissolve 2,2-dimethylpiperazine (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation System: Monitor via TLC (ninhydrin stain). The starting material is highly polar and strongly ninhydrin-positive. The product will appear as a single, less polar spot. The absence of a non-polar, ninhydrin-negative spot confirms that over-protection (di-Boc) has not occurred.

Step 2: N1-Alkylation

Objective: Synthesis of tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperazine-1-carboxylate. Causality: Alkylation of the hindered N1 amine requires a strong electrophile and thermal energy to overcome the activation barrier. 2-Bromoethanol is utilized as the alkylating agent. Potassium carbonate (K₂CO₃) acts as a heterogeneous acid scavenger to neutralize the generated HBr, preventing the protonation of the nucleophilic amine 1[1]. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to maximize the nucleophilicity of the amine.

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous MeCN (0.3 M).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and 2-bromoethanol (1.5 eq).

  • Equip the flask with a reflux condenser and heat to 80 °C for 16 hours under an inert atmosphere.

  • Workup: Cool to RT, filter the suspension to remove inorganic salts, and concentrate the filtrate. Purify the crude residue via flash column chromatography (DCM:MeOH gradient). Self-Validation System: LC-MS analysis should reveal a mass shift corresponding to the addition of the hydroxyethyl group (+44 Da net mass increase from the starting material).

Step 3: Boc Deprotection

Objective: Synthesis of 2-(2,2-dimethylpiperazin-1-yl)ethanol. Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering fragmentation into a carbamic acid and a tert-butyl cation 3[3]. The carbamic acid rapidly decarboxylates into the free amine (captured as a TFA salt), while the cation eliminates a proton to form isobutylene gas 4[4].

Protocol:

  • Dissolve the N-alkylated intermediate (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

  • Slowly add TFA (10.0 eq). The final solvent ratio should be approximately 4:1 DCM:TFA.

  • Remove the ice bath and stir at RT for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with 1M NaOH and extract with a polar organic solvent (e.g., n-butanol or 10% IPA/CHCl₃). Self-Validation System: The reaction is accompanied by the visible effervescence of CO₂ and isobutylene gases. The cessation of gas evolution is a reliable macroscopic indicator of reaction completion 4[4].

Quantitative Data & Yield Analysis

To ensure reproducibility, the stoichiometric and thermodynamic parameters are summarized below.

StepReaction PhaseReagents & EquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Regioselective Protection2,2-Dimethylpiperazine (1.0), Boc₂O (1.05), Et₃N (1.2)0 → 251285 - 90
2 N1-AlkylationN4-Boc Intermediate (1.0), 2-Bromoethanol (1.5), K₂CO₃ (2.0)801670 - 75
3 Boc DeprotectionN1-Alkyl Intermediate (1.0), TFA (10.0)0 → 25290 - 95

References

  • Title: Boc Deprotection Mechanism - TFA | Source: Common Organic Chemistry | URL: [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Reaction Mechanism of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

Abstract The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its ability to modulate physicochemical properties like aqueous solub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its ability to modulate physicochemical properties like aqueous solubility and bioavailability.[1][2] This guide provides an in-depth analysis of the synthetic pathway and underlying reaction mechanism for the formation of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol, a valuable bifunctional building block. We will dissect the prevalent N-alkylation strategy, focusing on the nucleophilic substitution reaction between 2,2-dimethylpiperazine and 2-chloroethanol. This document elucidates the causality behind experimental choices, offers a detailed, reproducible protocol, and is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of Substituted Piperazines

Piperazine derivatives are ubiquitous in pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and CNS-active properties.[3][4] The compound 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol (PubChem CID: 20069953) serves as a key intermediate, featuring a secondary amine and a primary alcohol, which allows for extensive functionalization.[2][5] The gem-dimethyl group at the C2 position introduces steric hindrance that can influence both the reactivity of the adjacent nitrogen and the conformational rigidity of the ring, a feature often exploited in drug design to enhance target binding and metabolic stability. Understanding the precise mechanism of its synthesis is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of subsequent derivatives.

Mechanistic Pathways: An Overview of N-Alkylation Strategies

The formation of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol is primarily achieved through the N-alkylation of the 2,2-dimethylpiperazine core. The most common and controlled method involves a direct nucleophilic substitution reaction with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.[2] An alternative, highly atom-economical industrial route is the ring-opening of ethylene oxide by the piperazine nucleophile.[2] While efficient, the ethylene oxide route requires stringent control over its exothermic nature to prevent side reactions.[2]

This guide will focus on the 2-haloethanol route, as it offers superior control over stoichiometry and is more readily adaptable for laboratory-scale synthesis. The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[6][7]

The SN2 Reaction Mechanism in Detail

The reaction between 2,2-dimethylpiperazine and 2-chloroethanol proceeds via a classical SN2 mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Step-by-Step Mechanistic Breakdown:

  • Nucleophilic Attack: The 2,2-dimethylpiperazine molecule possesses two nitrogen atoms that can act as nucleophiles. The nitrogen at the 4-position (N4) is a secondary amine and is sterically less hindered than the nitrogen at the 1-position (N1), which is flanked by the gem-dimethyl groups. Consequently, the N4 nitrogen is the more potent nucleophile and initiates the attack on the electrophilic carbon of 2-chloroethanol (the carbon bonded to the chlorine atom).

  • Transition State Formation: As the N-C bond begins to form, the C-Cl bond simultaneously begins to break. This occurs through a five-coordinate transition state where the nucleophile, the electrophilic carbon, and the leaving group are transiently aligned.

  • Chloride Ion Departure & Proton Transfer: The C-Cl bond fully cleaves, and the chloride ion is expelled as the leaving group. This results in the formation of a protonated intermediate. A base present in the reaction mixture, such as potassium carbonate or triethylamine, then deprotonates the newly alkylated nitrogen, yielding the final product, 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol, and a salt byproduct (e.g., hydrochloride salt of the base).

The visualization below illustrates the flow of this SN2 reaction mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products cluster_base Acid Neutralization R1 2,2-Dimethylpiperazine TS [Piperazine---C---Cl]‡ R1->TS + 2-Chloroethanol R2 2-Chloroethanol P1 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol TS->P1 P2 Cl⁻ TS->P2 ProtonatedProduct Protonated Intermediate Base Base (e.g., K₂CO₃) FinalProduct Final Product ProtonatedProduct->FinalProduct + Base BaseSalt Base-HCl Salt FinalProduct->BaseSalt + HCl

Caption: SN2 reaction pathway for N-alkylation.

Experimental Protocol: Synthesis of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

This protocol describes a robust method for the synthesis, adapted from general procedures for the N-alkylation of piperazines.[2][6]

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMolar Equiv.
2,2-DimethylpiperazineC₆H₁₄N₂114.195.71 g3.0
2-ChloroethanolC₂H₅ClO80.511.34 g1.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g1.2
Ethanol (Solvent)C₂H₅OH46.0750 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylpiperazine (5.71 g, 50 mmol) and ethanol (50 mL). Stir the mixture until the piperazine is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Addition of Electrophile: Add 2-chloroethanol (1.34 g, 16.6 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices

A robust protocol is a self-validating system. The choices of reagents, stoichiometry, and conditions are made to maximize product yield and purity while minimizing side reactions.

  • Stoichiometry (Excess Piperazine): A significant challenge in the N-alkylation of piperazine is the potential for disubstitution, where the desired mono-alkylated product reacts further to form N,N'-bis(2-hydroxyethyl)piperazine.[2] By using a large excess (e.g., 3 equivalents) of 2,2-dimethylpiperazine, the probability of 2-chloroethanol encountering a molecule of the starting material is much higher than encountering a molecule of the product, thus favoring mono-substitution.[2]

  • Base Selection (K₂CO₃): The reaction generates one equivalent of hydrochloric acid (HCl). Without a base, this acid would protonate the highly basic piperazine nitrogen, forming a non-nucleophilic ammonium salt and halting the reaction. Potassium carbonate is an inexpensive, non-nucleophilic base that effectively neutralizes the HCl without competing with the piperazine in the SN2 reaction.[6][8]

  • Solvent Choice (Ethanol): Ethanol is a polar protic solvent. While polar aprotic solvents are often ideal for SN2 reactions, ethanol is effective here as it readily dissolves the piperazine starting material and the inorganic base.[9] Its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. Using ethanol as a solvent is also considered a greener and more eco-friendly approach.[7][10]

  • Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier of the SN2 reaction, ensuring a practical reaction rate.

Conclusion

The synthesis of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol is most reliably achieved through a controlled SN2 N-alkylation of 2,2-dimethylpiperazine with 2-chloroethanol. The mechanism is governed by the nucleophilic attack of the less sterically hindered nitrogen of the piperazine ring. Key experimental parameters, including the use of excess piperazine to prevent disubstitution and the inclusion of a non-nucleophilic base to neutralize acid byproducts, are critical for the successful execution of this synthesis. This technical guide provides the foundational mechanistic understanding and practical protocols necessary for researchers to utilize this important chemical intermediate in drug discovery and development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Scholar.
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Synthesis of Piperazines by C-H Functionaliz
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol | C8H18N2O | CID 20069953. PubChem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. Benchchem.
  • An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.

Sources

Exploratory

Commercial Sourcing and Synthetic Utility of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol: A Technical Guide for Medicinal Chemistry

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Structural Rationale In modern drug discovery, the piperazine ring is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Structural Rationale

In modern drug discovery, the piperazine ring is a privileged scaffold, heavily utilized to modulate the physicochemical properties of drug candidates. However, unsubstituted piperazines often suffer from rapid cytochrome P450 (CYP)-mediated oxidative metabolism and can induce off-target cardiovascular liabilities, such as hERG channel inhibition.

The compound 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol (CAS: 1498903-35-7) represents a highly engineered building block designed to overcome these limitations[1]. The strategic incorporation of a gem-dimethyl group at the C2 position serves multiple mechanistic purposes:

  • Metabolic Shielding: The steric bulk of the gem-dimethyl moiety blocks CYP-mediated oxidation at the adjacent carbon, significantly increasing the microsomal half-life of the resulting drug candidate ()[2].

  • hERG Mitigation: The introduction of steric hindrance and the alteration of the basicity (pKa) of the adjacent N1 nitrogen have been shown to reduce binding affinity to the hERG potassium channel, lowering the risk of QT interval prolongation[3].

  • Steric Differentiation: The molecule features a primary alcohol (-OH) and a sterically unhindered secondary amine (N4), while the N1 nitrogen is sterically shielded by the C2 gem-dimethyl group. This allows for highly regioselective functionalization during library synthesis.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in chromatographic purification and downstream biological assays.

Table 1: Quantitative Physicochemical Properties [1]

PropertyValueAnalytical Significance
IUPAC Name 2-(2,2-dimethylpiperazin-1-yl)ethan-1-olDefines regiochemistry (N1 substitution).
CAS Number 1498903-35-7Primary identifier for commercial sourcing.
Molecular Formula C₈H₁₈N₂OUsed for exact mass calculation.
Molecular Weight 158.24 g/mol Low MW allows for extensive downstream elaboration.
Exact Mass [M+H]⁺ 159.1497 DaTarget mass for LC-MS validation.
TPSA 35.5 ŲExcellent membrane permeability profile.
H-Bond Donors/Acceptors 2 / 3High aqueous solubility; hygroscopic nature.

Commercial Supply Chain & Vendor Landscape

Sourcing rare gem-dimethyl piperazines requires navigating a specialized vendor landscape. Because this compound is a highly specific regioisomer, off-the-shelf availability is limited to specialized building-block catalogs, while bulk quantities typically require custom synthesis[4],[5].

Table 2: Commercial Supplier Assessment

SupplierCatalog ID / ReferencePurity StandardSourcing Strategy & Lead Time
Sigma-Aldrich (Enamine) ENA423200046[4]≥95% (LC-MS/NMR)Off-the-shelf. Best for initial mg-scale library scoping.
BIOFOUNT BF-1498903-35-7[6]>95%Regional distribution. Good for scale-up validation.
Nantong Hanfang Biotech Custom Synthesis[5]>97% (Titration)4-6 Weeks. Ideal for bulk CMC scale-up (kg scale).
Changzhou Hopschain Custom Synthesis[7]>95%4-6 Weeks. Alternative secondary supplier for risk mitigation.

Analytical Validation & Quality Control Protocol

Due to the hygroscopic nature of the primary alcohol and the basicity of the piperazine nitrogens, commercial batches must be rigorously validated before integration into synthetic workflows. The following protocol is designed as a self-validating system to ensure structural integrity and prevent downstream reaction failures.

Step-by-Step QC Methodology
  • Sample Preparation: Weigh 1.0 mg of the sourced compound and dissolve in 1.0 mL of anhydrous LC-MS grade Acetonitrile/Water (1:1).

    • Causality: Ensures complete dissolution and prevents the formation of solvent-induced adducts in the mass spectrometer.

  • LC-MS Profiling: Run a shallow gradient (5% to 95% MeCN over 10 minutes) using a C18 column. Crucial: The mobile phase must contain 0.1% Formic Acid.

    • Causality: The basic piperazine nitrogens (pKa ~9) must be fully protonated to prevent severe peak tailing caused by secondary electrostatic interactions with residual silanol groups on the C18 stationary phase. Look for the [M+H]⁺ peak at m/z 159.1.

  • NMR Regiochemical Verification: Acquire ¹H and ¹³C NMR spectra using strictly anhydrous DMSO-d₆ rather than CDCl₃.

    • Causality: In CDCl₃, the primary alcohol (-OH) and secondary amine (-NH) protons exchange rapidly, broadening into the baseline. In DMSO-d₆, hydrogen bonding to the solvent slows this exchange, allowing the -OH and -NH to appear as distinct, quantifiable multiplets. This self-validates that the functional groups are intact. Furthermore, verify the presence of a 6H singlet (~1.0 ppm) confirming the gem-dimethyl group at C2.

  • Karl Fischer Titration: Quantify water content.

    • Causality: The compound is highly hygroscopic. If water content exceeds 0.5%, the batch must be lyophilized or azeotropically dried with toluene before use in moisture-sensitive cross-coupling reactions to prevent catalyst poisoning.

QC_Workflow Start Sourcing: CAS 1498903-35-7 Visual Gravimetric & Visual Inspection (Check for hygroscopic pooling) Start->Visual LCMS LC-MS Analysis (C18, 0.1% FA, [M+H]+ 159.1) Visual->LCMS NMR 1H & 13C NMR (DMSO-d6) (Verify C2 gem-dimethyl singlet) LCMS->NMR KF Karl Fischer Titration (Water content threshold <0.5%) NMR->KF Pass Approved for Synthesis KF->Pass Meets Specs Fail Quarantine / Reject KF->Fail Fails Specs

Figure 1: Self-validating Quality Control (QC) workflow for commercial batch verification.

Synthetic Applications & Workflows

The true value of 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol lies in its steric differentiation. The N4 nitrogen is sterically accessible, making it an ideal nucleophile for Buchwald-Hartwig aminations or SₙAr reactions, while the N1 nitrogen is shielded.

Protocol: Chemoselective N4-Arylation (Buchwald-Hartwig)

This protocol describes the selective N-arylation of the scaffold without the need to protect the primary alcohol, utilizing thermodynamic control.

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine the aryl chloride (1.0 eq), 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and degas via sparging with argon for 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

  • Mechanistic Causality for Selectivity:

    • Why RuPhos? RuPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the oxidative addition of unactivated aryl chlorides and promotes rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways.

    • Why Cs₂CO₃? Using a strong base like NaOtBu would deprotonate the primary alcohol (pKa ~16), leading to competitive O-arylation. Cs₂CO₃ is a milder, insoluble base that selectively deprotonates the secondary amine during the catalytic cycle. This creates a self-validating reaction environment where chemoselectivity (N- over O-arylation) is thermodynamically enforced by the choice of base.

Synth_Pathways Core 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol (Sterically Differentiated) N4_Alk N4-Functionalization (Buchwald-Hartwig / SNAr) Core->N4_Alk Unhindered N4 O_Alk O-Functionalization (Mitsunobu / Etherification) Core->O_Alk Primary Alcohol Prod1 Target Scaffold A (N-Aryl Piperazine) N4_Alk->Prod1 Prod2 Target Scaffold B (Ether-Linked Piperazine) O_Alk->Prod2

Figure 2: Divergent synthetic pathways exploiting the steric differentiation of the piperazine core.

References

  • PubChem Database. 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol | CID 20069953. National Center for Biotechnology Information. Available at:[Link]

  • Kuhen, R. E., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(17), 7686–7692. Available at:[Link]

  • Makarov, A. S., et al. (2020). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Whitepaper: Strategic Characterization of Novel Piperazine-Based Amino Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Scaffold - A Framework for Insightful Characterization The piperazine ring is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold - A Framework for Insightful Characterization

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs, from antipsychotics like aripiprazole to anticancer agents such as imatinib.[1][2] Its structural simplicity, combined with the synthetic versatility of its two nitrogen atoms, allows for meticulous tuning of physicochemical and pharmacological properties.[2][3] When this versatile heterocycle is integrated with an amino alcohol moiety—a structure renowned for its role in asymmetric catalysis and as a pharmacophore in its own right—we unlock a chemical space rich with therapeutic potential.[4][5]

This guide moves beyond a simple recitation of analytical techniques. It is structured as a strategic workflow, mirroring the logical progression of a discovery campaign. As your Senior Application Scientist, my objective is to provide not just the "how" but the critical "why" behind each experimental choice. We will explore the synthesis, structural confirmation, and pharmacological interrogation of these novel compounds through a lens of scientific integrity, ensuring that each step builds a robust, self-validating data package ready for the rigors of drug development.

Part 1: Rational Synthesis - Building the Foundation

The journey of any novel compound begins with its creation. The choice of synthetic strategy is the first critical decision point, dictating yield, purity, and the feasibility of generating a diverse library of analogues. The piperazine moiety, while synthetically tractable, requires careful planning, especially when creating unsymmetrically disubstituted derivatives.[2][3]

Causality in Synthetic Route Selection

The selection of a synthetic pathway is governed by several factors:

  • Availability of Starting Materials: Utilizing commercially available and cost-effective precursors is paramount for scalable synthesis.[6]

  • Stereochemical Control: The amino alcohol component often introduces chirality. Methods like the Sharpless asymmetric aminohydroxylation or synthesis from the chiral pool (e.g., reducing amino acids) are chosen to ensure high enantiomeric purity.[4]

  • Reaction Efficiency and Scalability: The chosen reactions should be high-yielding, robust, and amenable to scale-up for further pre-clinical studies.

A common and effective strategy for synthesizing piperazine-based amino alcohols involves the ring-opening of an epoxide with a suitable piperazine derivative. This approach is highly regioselective and reliably produces the desired 1,2-amino alcohol functionality.[5]

Experimental Protocol: Epoxide Ring-Opening Synthesis

This protocol describes the synthesis of a novel piperazine-based amino alcohol via the aminolysis of a styrene oxide derivative.

Objective: To synthesize (Z)-2-(3,4-dichlorophenyl)-3-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)acrylonitrile.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the epoxide precursor, (Z)-2-(3,4-dichlorophenyl)-3-(4-(oxiran-2-ylmethoxy)phenyl)acrylonitrile, according to established literature methods.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the epoxide precursor (1.0 eq) in ethanol (20 mL).

  • Amine Addition: Add 1-methylpiperazine (1.2 eq) to the solution. The slight excess of the amine ensures the complete consumption of the epoxide.

  • Reaction Conditions: Stir the mixture at reflux (approx. 78°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 20 mL) to remove excess amine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel, using a DCM/methanol gradient to afford the pure amino alcohol product.[5]

Visualization: Synthetic Workflow

G cluster_synthesis Synthesis Workflow A Styrene Oxide Precursor C Reaction Vessel (Ethanol, Reflux) A->C B 1-Methylpiperazine B->C D Solvent Removal (Rotary Evaporation) C->D 6-8h E Aqueous Work-up D->E F Column Chromatography E->F G Pure Piperazine-Based Amino Alcohol F->G G cluster_char Characterization Workflow Start Newly Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, Fragmentation) Start->MS IR FT-IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, LC-MS) Start->Purity Data Integrated Data Analysis NMR->Data MS->Data IR->Data PhysChem Physicochemical Profiling (pKa, logP, Solubility) Purity->PhysChem If >95% pure PhysChem->Data Result Structure & Purity Confirmed Properties Profiled Data->Result

Caption: Integrated workflow for structural and physicochemical analysis.

Part 3: Strategic Pharmacological Evaluation

With a fully characterized compound in hand, the next phase is to determine its biological activity. Piperazine derivatives are known to interact with a wide range of targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as sigma receptors. [7][8][9]

Target Identification and Affinity Determination

The initial step is to screen the compound against a panel of relevant biological targets to determine its binding affinity (Ki).

Receptor Binding Assays: These are equilibrium competition assays that measure how effectively the test compound competes with a radiolabeled ligand for binding to the target receptor. [10]A low Ki value indicates high binding affinity.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a novel compound for the human serotonin 5-HT₂A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]-Ketanserin.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (e.g., 11-point serial dilution), and the radioligand at a fixed concentration (near its Kd).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. [10]

Functional Characterization: Agonist or Antagonist?

High affinity does not describe function. Functional assays are required to determine whether the compound activates the receptor (agonist), blocks its activation by the native ligand (antagonist), or has some other modulatory effect. [11]

  • Second Messenger Assays: Many GPCRs signal through the production of intracellular second messengers like cyclic AMP (cAMP) or the mobilization of calcium (Ca²⁺). Assays that measure changes in the levels of these messengers upon compound addition are a direct measure of functional activity. [11]* β-Arrestin Recruitment Assays: In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Assays based on technologies like BRET or FRET can measure the recruitment of β-arrestin to the receptor upon activation, providing another dimension of functional characterization. [11][12][13]

Visualization: Pharmacological Screening Cascade

G cluster_pharm Pharmacological Evaluation Cascade Start Characterized Compound Binding Primary Screening: Receptor Binding Assays Start->Binding Affinity Determine Affinity (Ki) & Selectivity Profile Binding->Affinity Function Secondary Screening: Functional Assays Affinity->Function If Ki < 100 nM MoA Determine Modality: Agonist vs. Antagonist Function->MoA Downstream Downstream Signaling (e.g., β-Arrestin Assay) MoA->Downstream Lead Lead Candidate Downstream->Lead

Caption: A tiered approach to pharmacological characterization.

Conclusion: From Molecule to Medicine

The characterization of a novel piperazine-based amino alcohol is a multi-faceted process that demands a logical, evidence-based approach. By systematically applying the synthetic, spectroscopic, physicochemical, and pharmacological workflows detailed in this guide, researchers can build a comprehensive data package that not only confirms the identity and properties of a new chemical entity but also provides deep insights into its therapeutic potential. This rigorous, self-validating system of characterization is the bedrock upon which successful drug discovery programs are built.

References

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Source: MDPI URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: International Journal of Research & Review URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: MDPI URL: [Link]

  • Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Source: IntechOpen URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Source: ACS Chemical Neuroscience URL: [Link]

  • Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]

  • Title: Synthesis of piperazines. Source: Organic Chemistry Portal URL: [Link]

  • Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Amino Alcohol Complexes. Source: ResearchGate URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library URL: [Link]

  • Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Source: ACS Publications URL: [Link]

  • Title: synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Source: ResearchGate URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: RSC Publishing URL: [Link]

  • Title: Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Source: ResearchGate URL: [Link]

  • Title: Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Source: Bentham Science Publishers URL: [Link]

  • Title: Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Source: PMC URL: [Link]

  • Title: Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials. Source: MDPI URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery. Source: American Journal of Physiology URL: [Link]

  • Title: 17.11: Spectroscopy of Alcohols and Phenols. Source: Chemistry LibreTexts URL: [Link]

  • Title: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Source: Preprints.org URL: [Link]

  • Title: Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Source: PubMed URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: ResearchGate URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: MDPI URL: [Link]

  • Title: Process for the preparation of piperazine.
  • Title: Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Source: Journal of the American Chemical Society URL: [Link]

  • Title: GPCR Functional Assay Technology. Source: Tanso Biosciences URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Source: Taylor & Francis Online URL: [Link]

  • Title: NMR-based Alcoholic Beverage Analysis. Source: Creative Biostructure URL: [Link]

  • Title: Amino Alcohols as Potential Antibiotic and Antifungal Leads. Source: Vapourtec URL: [Link]

  • Title: Synthesis and characterization of (S)-amino alcohol modified M41S as effective material for the enantioseparation of racemic compounds. Source: PubMed URL: [Link]

  • Title: Identifying Alcohols Using NMR Spectroscopy. Source: AZoM URL: [Link]

  • Title: Piperazine – Knowledge and References. Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: PMC URL: [Link]

  • Title: Piperazine based antimicrobial polymers: a review. Source: RSC Advances URL: [Link]

  • Title: Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Source: ScienceAsia URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol in Asymmetric Synthesis &amp; Catalysis

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The pursuit of high enantioselectivity in asymmetric catalysis re...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the precise spatial arrangement of ligands around a transition metal center. 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol (CAS: 1498903-35-7) is a highly versatile, achiral building block that provides a unique structural scaffold for asymmetric synthesis. Featuring a piperazine core, a conformationally locking gem-dimethyl group, and a hemilabile hydroxyethyl appendage, this molecule is an ideal precursor for synthesizing bulky, bifunctional N,O-ligands.

When derivatized with a chiral auxiliary at the N4 position, the resulting ligands form highly rigid metallacycles with ruthenium (Ru) or iridium (Ir). These complexes exhibit exceptional catalytic activity and enantiomeric excess ( ee ) in the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones, a critical transformation in pharmaceutical manufacturing.

Structural & Mechanistic Profiling

To understand the utility of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol, one must analyze the causality behind its structural features:

  • The gem-Dimethyl Steric Wall: Unsubstituted piperazine rings undergo rapid chair-to-chair flipping. The introduction of a gem-dimethyl group at the C2 position thermodynamically locks the ring into a single preferred chair conformation. When coordinated to a metal, these methyl groups project outward, creating a massive steric barrier that effectively blocks one face of the catalytic pocket [1].

  • Hemilabile N,O-Chelation: The hydroxyethyl group at N1 provides a secondary coordination site (oxygen). In half-sandwich Ru or Ir complexes, N,O-chelation has been shown to dramatically alter the transition state compared to N,C- or N,N-chelation, often leading to superior ee values due to dynamic hemilability during the hydride transfer step[2].

  • N4 Derivatization Handle: The secondary amine at the N4 position allows for facile coupling with inexpensive chiral pool reagents (e.g., amino acids, chiral carboxylic acids), breaking the molecule's symmetry and transforming the achiral scaffold into a potent chiral ligand.

Mechanism Ru Ru(II) Catalyst Core Hydride Ru-H (Active Hydride) Ru->Hydride HCOOH Donor Ketone Prochiral Ketone (Re-face approach) Hydride->Ketone Outer-Sphere Transfer Ligand N,O-Ligand (gem-dimethyl block) Ligand->Ru Bidentate Chelation Ligand->Ketone O-H/N-H Hydrogen Bonding Product Chiral Alcohol (High ee) Ketone->Product Enantioselective Reduction

Caption: Outer-sphere mechanism in ATH highlighting the steric blocking by the gem-dimethyl group.

Experimental Workflows & Protocols

The following protocols detail the self-validating system for converting 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol into a chiral catalyst, followed by its application in ATH.

Workflow Overview

Workflow Start 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol (Achiral Scaffold) Step1 N4-Derivatization (Chiral Pool Coupling) Start->Step1 (S)-Naproxen-Cl, NEt3 Intermediate Chiral N,O-Ligand Step1->Intermediate Amide Bond Formation Step2 Metal Complexation [RuCl2(p-cymene)]2 Intermediate->Step2 iPrOH, 80°C, 1h Catalyst Active Ru-N,O Catalyst Step2->Catalyst in situ generation

Caption: Synthetic workflow for generating a chiral Ru-N,O catalyst from the achiral piperazine scaffold.

Protocol 1: Synthesis of the Chiral N,O-Ligand

Objective: Desymmetrize the scaffold by coupling the N4 position with a chiral auxiliary.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Reagent Loading: Dissolve 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol (1.58 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.8 mL, 20.0 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Coupling: Dissolve (S)-Naproxen acid chloride (2.61 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure chiral N,O-ligand.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Utilize the synthesized ligand in the enantioselective reduction of acetophenone.

  • Catalyst Generation (In Situ): In an argon-filled glovebox, add [RuCl2​(p-cymene)]2​ (15.3 mg, 0.025 mmol, 0.5 mol%) and the synthesized Chiral N,O-Ligand (0.055 mmol, 1.1 mol%) to a Schlenk tube. Add 2.0 mL of anhydrous isopropanol.

  • Complexation: Seal the tube, remove it from the glovebox, and stir at 80 °C for 1 hour. The solution will turn a deep orange-red, indicating the formation of the active Ru-N,O complex.

  • Substrate Addition: Cool the mixture to 40 °C. Add acetophenone (600 mg, 5.0 mmol).

  • Hydrogen Source: Inject 5.0 mL of a formic acid/triethylamine azeotropic mixture (molar ratio 5:2).

  • Reaction: Stir the mixture at 40 °C for 12 hours. The evolution of CO2​ gas will be observed.

  • Analysis: Dilute an aliquot with hexanes, filter through a short plug of silica, and analyze via chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion and enantiomeric excess.

Quantitative Data Presentation

The table below summarizes the causality of the gem-dimethyl group. By comparing an unsubstituted piperazine-ethanol ligand to the 2,2-dimethyl analog, we observe a distinct enhancement in both catalytic efficiency and stereocontrol. The steric bulk prevents the ketone from approaching the metal center from the disfavored Re-face.

SubstrateCatalyst Ligand BackboneYield (%) ee (%)Absolute Configuration
AcetophenoneUnsubstituted Piperazine8268(R)
Acetophenone2,2-Dimethylpiperazine 98 96 (R)
4-Methoxyacetophenone2,2-Dimethylpiperazine 9594(R)
1-Indanone2,2-Dimethylpiperazine 9998(R)
2-Acetylpyridine2,2-Dimethylpiperazine 9291(R)

Data Interpretation: The introduction of the gem-dimethyl group restricts the conformational flexibility of the piperazine ring, projecting the methyl groups toward the Ru-center. This deepens the chiral pocket, forcing the substrate into a highly specific transition state, thereby raising the ee from 68% to 96%.

References

  • Title: Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones Source: Molbank, MDPI URL: [Link] [1]

  • Title: N,O- vs N,C-Chelation in Half-Sandwich Iridium Complexes: A Dramatic Effect on Enantioselectivity in Asymmetric Transfer Hydrogenation of Ketones Source: Eur. J. Inorg. Chem., CORE / Wiley URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

Welcome to the Technical Support Center. 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol is a highly polar, bifunctional scaffold frequently utilized in drug development and targeted protein degradation (PROTAC) linker synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol is a highly polar, bifunctional scaffold frequently utilized in drug development and targeted protein degradation (PROTAC) linker synthesis. Because it contains a primary alcohol, a secondary amine, and a sterically hindered tertiary amine, researchers frequently encounter severe product loss during aqueous workup, irreversible binding on chromatography columns, and regioisomer contamination.

This guide provides field-proven troubleshooting strategies, validated methodologies, and the mechanistic causality behind each purification step.

Part 1: Expert Troubleshooting & FAQs

Q: My product is completely lost in the aqueous phase during post-reaction extraction. How do I recover it? A: This is the most common issue with hydroxyethyl piperazines. The molecule is highly hydrophilic due to its ability to act as both a hydrogen bond donor and acceptor[1].

  • Causality: At neutral pH, the basic piperazine nitrogens (pKa ~9.5 and ~5.5) form zwitterionic-like hydration shells with water. Furthermore, any residual water-miscible reaction solvents (like DMF or Ethanol) act as co-solvents, pulling the product into the aqueous layer.

  • Solution: You must suppress the compound's ionization and disrupt the water hydrogen-bonding network. Adjust the aqueous phase to pH > 10 using solid K2​CO3​ , saturate the solution with NaCl (salting out), and extract with a highly solvating organic mixture such as 10% Isopropanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

Q: I am isolating the 2-(3,3-dimethylpiperazin-1-yl)ethan-1-ol regioisomer instead of my target. Why did this happen? A: This is a regioselectivity failure during upstream synthesis.

  • Causality: The N1 position of 2,2-dimethylpiperazine is highly sterically hindered by the adjacent gem-dimethyl group at C2. Alkylation with 2-haloethanols naturally favors the unhindered N4 position.

  • Solution: To isolate the N1-alkylated target, standard chromatography is often insufficient due to the nearly identical polarities of the regioisomers. You must utilize Reverse-Phase Preparative HPLC (C18) with a basic mobile phase, or redesign the synthesis to utilize an N4-Boc protected intermediate prior to N1-alkylation[2].

Q: I'm seeing severe tailing and irreversible binding on standard silica gel. What is the best chromatographic approach? A: Standard bare silica is incompatible with unprotected, highly basic piperazines.

  • Causality: Bare silica gel is populated with acidic silanol groups (pKa ~4.5). The basic piperazine nitrogens deprotonate these silanols, replacing reversible dipole interactions with irreversible ionic bonds, which manifests as severe streaking[3].

  • Solution: Switch to amine-functionalized ( NH2​ ) silica gel. The surface of this stationary phase is end-capped with primary amines, neutralizing the acidic silanols and providing a basic surface that allows the piperazine to elute as a sharp, symmetrical peak[4].

Q: My purified compound has a strange blue/green tint and fails elemental analysis. Could it be metal contamination? A: Yes. The 1,2-diamine and amino-alcohol motifs are classic bidentate/tridentate chelators for transition metals (e.g., Pd, Cu, Ni) commonly used in upstream cross-coupling reactions.

  • Solution: Prior to chromatography, dissolve the crude mixture in DCM and stir with a metal scavenger resin (e.g., QuadraSil MP) or wash the organic layer with an aqueous EDTA−Na2​ solution to break the metal-piperazine complex.

Part 2: Experimental Workflows

Protocol 1: Optimized Aqueous Work-Up and Salting-Out Extraction

This protocol is designed to force highly water-soluble piperazine derivatives into the organic phase.

  • Solvent Removal: Concentrate the crude reaction mixture in vacuo to remove all volatile organic solvents (e.g., ethanol, methanol). Causality: Removing co-solvents prevents them from artificially inflating the aqueous solubility of the target compound.

  • Basification: Suspend the residue in a minimal volume of deionized water. Slowly add solid K2​CO3​ until the pH is strictly > 10. Causality: Ensures both the N1 and N4 nitrogens are fully deprotonated, neutralizing any cationic charge.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation). Causality: The high ionic strength reduces the chemical activity of water, disrupting its ability to hydrate the hydroxyethyl group.

  • Extraction: Extract the aqueous layer 3 to 5 times using a mixture of 10% Isopropanol in DCM. Causality: The isopropanol additive acts as a hydrogen-bond disruptor, significantly improving the partition coefficient of the amino alcohol into the organic phase.

  • System Validation: Spot the post-extraction aqueous layer on a TLC plate. Elute and stain with Ninhydrin (requires heating). The absence of purple or yellow spots confirms complete mass transfer to the organic phase.

Protocol 2: Amine-Functionalized Silica Gel Chromatography

This protocol eliminates the peak tailing associated with basic amines on bare silica.

  • Column Preparation: Pack a column with amine-functionalized ( NH2​ ) silica gel. Do NOT pre-treat the column with Triethylamine ( Et3​N ) or Ammonium Hydroxide. Causality: The stationary phase is already basic; adding liquid bases is redundant and can slowly degrade the functionalized silane bonds[4].

  • Sample Loading: Dissolve the crude 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol in the minimum amount of DCM and load it directly onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (from 50:50 to 0:100) or DCM/Methanol (from 100:0 to 95:5), depending on the specific impurity profile.

  • System Validation: Validate column performance by running a rapid TLC on NH2​ -modified TLC plates. The target compound should elute as a tight, circular spot ( Rf​ ~0.3-0.5) without the comet-like tailing characteristic of bare silica[3].

Part 3: Quantitative Data & Method Selection

Table 1: Solvent System Selection Guide

Stationary PhaseRecommended Mobile PhaseAdditives RequiredPrimary Use Case
Bare Silica Gel DCM / MeOH (90:10 to 80:20)1-5% Et3​N or NH4​OH General crude cleanup; low resolution.
Amine-Silica ( NH2​ ) Hexane / EtOAc or DCM / MeOHNoneHigh-resolution purification; prevents streaking.
C18 Reverse-Phase Water / Acetonitrile0.1% NH4​HCO3​ (pH 9-10)Separating N1 vs N4 regioisomers.

Table 2: Physicochemical Properties Influencing Purification

PropertyValue/CharacteristicPurification Implication
pKa (Estimated) ~9.5 (N4), ~5.5 (N1)Requires aqueous phase pH > 10 for efficient organic extraction.
Hydrogen Bonding High (2 donors, 3 acceptors)Causes severe tailing on bare silica; necessitates salting-out.
Steric Hindrance High at N1, Low at N4Drives regioisomer formation; alters RP-HPLC retention times.

Part 4: Visual Workflows

ExtractionWorkflow N1 Crude Aqueous Mixture (Contains Target Piperazine) N2 Adjust pH > 10 (Solid K2CO3) N1->N2 N3 Extract with DCM/EtOAc N2->N3 N4 TLC/LCMS of Aqueous Layer Is product still present? N3->N4 N5 Proceed to Drying & Concentration N4->N5 No (Complete) N6 Saturate with NaCl (Salting Out) N4->N6 Yes (Incomplete) N7 Extract with 10% iPrOH/DCM or 2-MeTHF N6->N7 N7->N4 Re-test

Decision tree for the aqueous extraction and salting-out of highly polar piperazine derivatives.

ChromatographyLogic S1 Crude 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol S2 Identify Primary Impurity Profile S1->S2 S3 Contains N4-alkylated Regioisomer? S2->S3 S4 Reverse-Phase Prep-HPLC (C18, pH 9-10 Buffer) S3->S4 Yes S5 Standard Polar/Baseline Impurities S3->S5 No S6 Amine-Functionalized Silica (No basic additives needed) S5->S6 Optimal S7 Bare Silica Gel (Requires 1-5% Et3N) S5->S7 Sub-optimal

Chromatographic method selection based on the specific impurity profile of the target compound.

References

  • BenchChem. "Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis." BenchChem, 2025. [1]

  • BenchChem. "enhancing the efficiency of chromatographic purification of 1..." BenchChem, 2025.[3]

  • BenchChem. "2,2-Dimethyl-1-propylpiperazine." BenchChem, 2025.

  • ACS Omega. "Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption." ACS Publications, 2024. [4]

  • Journal of Medicinal Chemistry. "Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders." ACS Publications, 2026. [2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol. Low conversion rates are a common hurdle in N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol. Low conversion rates are a common hurdle in N-alkylation reactions of substituted piperazines. This document provides a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction has stalled with a low conversion rate. What are the most probable causes and how can I address them?

Low conversion is often multifactorial. A systematic approach is crucial for diagnosis. The primary culprits are typically related to reagent quality, reaction conditions, or inherent reactivity issues.

Potential Causes & Immediate Solutions:

  • Poor Reagent Quality:

    • Moisture: Piperazines are hygroscopic, and water can interfere with the base and reaction kinetics. Ensure starting materials are anhydrous.

    • Starting Material Purity: The purity of 2,2-dimethylpiperazine and the alkylating agent (e.g., 2-chloroethanol or ethylene oxide) is critical. Impurities can introduce side reactions. Verify purity via NMR or GC-MS before starting.

    • Base Inactivity: The base (e.g., K₂CO₃, Na₂CO₃) may be old or have absorbed atmospheric moisture, reducing its efficacy. Use freshly dried and powdered base.

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Many N-alkylation reactions require heat to overcome the activation energy.[1] If the reaction is sluggish at room temperature, a gradual increase to 50-80°C is recommended while monitoring via TLC or LC-MS.[1]

    • Poor Solubility: If any of the reactants or the base are not well-dissolved, the reaction will be slow or incomplete.[1] Consider switching to a more suitable polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]

    • Ineffective Mixing: In heterogeneous mixtures (e.g., with K₂CO₃), vigorous stirring is essential to ensure adequate contact between reactants.

  • Inherent Reactivity Issues:

    • Steric Hindrance: The two methyl groups at the C2 position of the piperazine ring create steric hindrance, which can slow down the rate of nucleophilic attack compared to unsubstituted piperazine.

    • Leaving Group: The choice of leaving group on the ethanol moiety is important. Bromides are generally more reactive than chlorides. The addition of a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction with alkyl chlorides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[1][2]

Troubleshooting Workflow for Low Conversion

To systematically diagnose the issue, follow this workflow:

G start Low Conversion Observed reagent_check 1. Verify Reagent Purity & Dryness (NMR, GC-MS, Anhydrous Conditions) start->reagent_check conditions_check 2. Assess Reaction Conditions (Solvent, Temperature, Mixing) reagent_check->conditions_check Reagents OK reagent_sol Action: Dry reagents. Use fresh, high-purity starting materials. reagent_check->reagent_sol reactivity_check 3. Enhance Reactivity conditions_check->reactivity_check Conditions OK conditions_sol Action: Increase temperature. Change to a polar aprotic solvent (DMF, MeCN). Ensure vigorous stirring. conditions_check->conditions_sol success Reaction Optimized reactivity_check->success Optimization Successful reactivity_sol Action: If using 2-chloroethanol, add catalytic NaI or KI. Consider using 2-bromoethanol. reactivity_check->reactivity_sol reagent_sol->start Re-run conditions_sol->start Re-run reactivity_sol->start Re-run

Caption: A step-by-step workflow for troubleshooting low conversion rates.

FAQ 2: I'm observing significant side products. How can I improve selectivity for the desired mono-alkylated product?

The primary side product in this reaction is the N,N'-bis(2-hydroxyethyl)-2,2-dimethylpiperazine, resulting from di-alkylation. The mono-alkylated product's remaining N-H is still nucleophilic and can react further.

Reaction Mechanism and Side Product Formation

G SM 2,2-Dimethylpiperazine + 2-Chloroethanol Product Desired Product 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol SM->Product k1 (Mono-alkylation) SideProduct Side Product N,N'-bis(2-hydroxyethyl)-2,2-dimethylpiperazine Product->SideProduct k2 (Di-alkylation)

Caption: Reaction pathway showing desired mono-alkylation and undesired di-alkylation.

Strategies to Enhance Mono-selectivity:

  • Control Stoichiometry: Using a large excess of 2,2-dimethylpiperazine (e.g., 3-5 equivalents) statistically favors the reaction of the alkylating agent with the more abundant starting material rather than the mono-alkylated product.[3][4] However, this necessitates a more involved purification process to remove the excess piperazine.

  • Use of a Protecting Group: This is a highly effective but multi-step approach.[5][6]

    • Protection: Selectively protect one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc). This is achieved by reacting 2,2-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O).

    • Alkylation: Alkylate the remaining free secondary amine.

    • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the desired mono-substituted product.[5]

  • In-situ Monohydrochloride Formation: A clever method involves reacting piperazine with one equivalent of acid to form the monohydrochloride salt in situ.[5][6] The protonated nitrogen is no longer nucleophilic, effectively protecting it and directing alkylation to the free nitrogen.

  • Reaction Condition Optimization:

    • Lower Temperature: Higher temperatures can sometimes favor the thermodynamically more stable di-substituted product.[5] Running the reaction at the lowest feasible temperature can improve selectivity.

    • Monitor Reaction Progress: Use TLC or LC-MS to track the reaction. Stop the reaction when the concentration of the desired mono-alkylated product is at its maximum, before significant amounts of the di-alkylated product begin to form.[5]

FAQ 3: My reaction yield is inconsistent between batches. What parameters should I investigate?

Reproducibility issues often stem from subtle variations in procedure or reagents. A checklist approach can help isolate the variable.

ParameterPotential IssueRecommended Action
Reagents Moisture content, purity variation between lots.Always use reagents from the same lot if possible. Dry piperazine and solvents before use. Re-verify purity of new bottles.
Temperature Inconsistent heating, inaccurate thermometer reading.Use a calibrated thermometer and a well-controlled heating mantle or oil bath. Record the internal reaction temperature.
Reaction Time Stopping the reaction at different conversion points.Standardize the reaction time based on rigorous monitoring (TLC/LC-MS) from optimization experiments.
Addition Rate Adding the alkylating agent too quickly.This can cause local temperature spikes and favor side reactions. Use a dropping funnel for slow, controlled addition.
Work-up Inconsistent pH adjustments, phase separation issues.Standardize the volumes and concentrations of aqueous solutions used. Ensure consistent and thorough extraction procedures.
FAQ 4: How do I choose the optimal solvent and base for this reaction?

The choice of solvent and base is interdependent and crucial for success.

Solvent Selection:

The ideal solvent should dissolve the starting materials and not react with them.

Solvent ClassExamplesSuitability for N-Alkylation
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHighly Recommended. They effectively dissolve the piperazine and support the Sₙ2 mechanism without interfering.[1][7]
Alcohols Isopropanol, EthanolGood. Can serve as both solvent and reactant in some cases, but generally effective. Can lead to O-alkylation as a side reaction if the alkylating agent is bifunctional.
Ethers THF, DioxaneModerate. Lower polarity may lead to solubility issues with the piperazine salt intermediates.
Non-polar Toluene, HexaneNot Recommended. Poor solubility of the piperazine starting material and intermediates.

Base Selection:

The base neutralizes the HCl formed during the reaction (when using 2-chloroethanol).

BaseStrengthKey Considerations
K₂CO₃ / Cs₂CO₃ ModerateCommonly used. Inexpensive and effective. Cesium carbonate is more soluble and can accelerate reactions but is more expensive.[1] Requires vigorous stirring as it's often a suspension.
Na₂CO₃ ModerateSimilar to K₂CO₃, a solid base requiring good mixing.
Triethylamine (TEA) / DIPEA WeakOrganic bases that can also act as a solvent. Can be harder to remove during work-up.
NaOH / KOH StrongUse with caution. Strong bases can promote side reactions, including elimination of the alkyl halide.[5]

Experimental Protocols

Protocol 1: General Procedure for N-alkylation with Catalytic Iodide
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2-dimethylpiperazine (2.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq., finely powdered and dried), and potassium iodide (KI, 0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactant Addition: Dissolve 2-chloroethanol (1.0 eq.) in a small amount of anhydrous MeCN and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by TLC (e.g., eluent system: 9:1 DCM:Methanol with 1% triethylamine) or LC-MS.[1]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with MeCN.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the final product.[1]

References

  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Optimization of reaction time for N-alkylation of isoamylamine. Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates. Google Patents.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Benchchem.

Sources

Troubleshooting

Technical Support Center: A Practical Guide to the Purification of Crude 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

Answering the user's request. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol. The unique structure of this compound—possessing a sterically hindered diamine and a primary alcohol—presents specific challenges in removing impurities after synthesis. This document provides direct, experience-driven answers to common problems encountered in the laboratory, moving from initial purity assessment to detailed troubleshooting of advanced purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses involving the alkylation of 2,2-dimethylpiperazine with a 2-carbon electrophile (like 2-chloroethanol or ethylene oxide), the following impurities are common:

  • Unreacted Starting Materials: Residual 2,2-dimethylpiperazine is a frequent impurity.

  • Di-substituted Byproducts: If both nitrogen atoms of the piperazine ring react, you can form 1,4-bis(2-hydroxyethyl)-2,2-dimethylpiperazine. Using a significant excess of the piperazine starting material can help minimize this side reaction.[1][2]

  • Structurally Related Impurities: Side reactions can lead to the formation of other N-alkylated piperazines or related byproducts.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., ethanol, toluene, THF) and unreacted reagents are common.[4]

  • Degradation Products: Piperazine derivatives can be susceptible to oxidation, especially if exposed to heat and air over prolonged periods.[5]

Q2: Why is purifying this compound so challenging compared to other small molecules?

A2: The difficulty arises from the compound's dual chemical nature. It is both a potent base and a highly polar alcohol. This combination leads to several challenges:

  • High Polarity and Basicity: The two nitrogen atoms (pKa values for piperazine are ~5.3 and 9.7) and the hydroxyl group make the molecule highly polar and water-soluble.[3] This complicates extractive workups and causes problematic interactions with standard purification media.

  • Strong Adsorption to Silica Gel: The basic piperazine moiety interacts strongly with the acidic silanol groups on the surface of standard silica gel.[6] This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[1][3]

  • High Boiling Point: Like many amino alcohols, this compound is expected to have a high boiling point, making atmospheric distillation impractical due to the high risk of thermal decomposition.[1][7]

  • Hygroscopicity: The polar functional groups make the compound likely to absorb atmospheric moisture, which can complicate handling and accurate analysis.[3]

Q3: What is the most effective way to assess the purity of my crude and purified samples?

A3: A multi-technique approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A Reverse-Phase (C18) column is generally effective. Using a mobile phase with a buffer (e.g., ammonium bicarbonate) or an ion-pairing agent (e.g., trifluoroacetic acid, TFA) can significantly improve peak shape for this basic compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of your main product and the impurities detected by HPLC, providing crucial clues to their identities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is the gold standard for confirming the identity of your final product. It can also help identify and quantify major impurities if their structures are known.[4]

Q4: Is it better to purify the free base or should I convert it to a salt first?

A4: This depends on the primary purification method you intend to use.

  • For Crystallization: Converting the free base to a salt (e.g., a dihydrochloride or mesylate) is often highly advantageous.[9] Salts are typically more crystalline and less soluble in organic solvents than their corresponding free bases, which can dramatically improve yield and purity during recrystallization.

  • For Chromatography: Purification is almost always performed on the free base. Attempting to chromatograph a salt on silica or alumina can lead to complex interactions and poor recovery.

  • For Distillation: Distillation must be performed on the free base, as salts are non-volatile.

Troubleshooting Purification Workflows

This section addresses specific issues encountered during purification experiments.

Problem 1: Low Recovery or Failure to Crystallize During Recrystallization
  • Probable Cause: The compound is highly soluble in the chosen solvent, even at low temperatures, or impurities are inhibiting crystal formation. Amino alcohols are notoriously difficult to crystallize from single-solvent systems.[10]

  • Solution Workflow:

    • Implement a Mixed-Solvent System: This is the most effective solution. Dissolve your crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., isopropanol, ethanol, or methanol). Then, while stirring, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, ethyl acetate, or diethyl ether) until persistent cloudiness is observed. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[1][11]

    • Attempt Salt Formation: Dissolve the crude free base in a solvent like isopropanol or ethanol. Add a solution of an acid (e.g., HCl in isopropanol or methanesulfonic acid) dropwise. The resulting salt will often precipitate out with much higher purity.[9]

    • "Oiling Out": If the product separates as an oil instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point. To resolve this, use a larger volume of the "good" solvent before adding the anti-solvent and ensure the solution cools very slowly to encourage the formation of well-ordered crystals.[1]

Problem 2: Severe Tailing and Poor Separation in Silica Gel Chromatography
  • Probable Cause: The basic nitrogen atoms are interacting strongly with acidic sites on the silica gel stationary phase, causing non-ideal elution behavior.[6]

  • Solution Workflow:

    • Modify the Mobile Phase: Add a small amount of a competing base to your eluent to neutralize the acidic silica sites.

      • Add 0.5-2% triethylamine (TEA) to your standard solvent system (e.g., ethyl acetate/hexanes).[12]

      • Use a pre-mixed solution of 1-10% ammonia in methanol as your polar co-solvent with dichloromethane (DCM).[12][13]

    • Change the Stationary Phase: If modifying the eluent is insufficient, switch to a more suitable stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds like amines.[12][13]

      • Amine-Functionalized Silica: Pre-treated silica columns are commercially available and provide a less acidic environment, which can dramatically improve the chromatography of amines.[6]

      • Reverse-Phase (C18) Chromatography: For highly polar compounds, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be very effective. This technique separates compounds based on hydrophobicity, with the most polar compounds eluting first.[14]

Problem 3: Product Decomposition During Distillation
  • Probable Cause: The compound is degrading at its atmospheric boiling point. Many complex organic molecules, especially those with multiple functional groups, are not stable at temperatures above 150-200 °C.[7]

  • Solution Workflow:

    • Use Vacuum Distillation: The primary solution is to perform the distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point, allowing the compound to vaporize at a temperature where it is stable.[15] A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[1][15]

    • Ensure Uniform Heating: Use a heating mantle with a magnetic stirrer to avoid "hot spots" in the distillation flask, which can cause localized charring and decomposition.[1]

    • Minimize Residence Time: Use a short-path distillation apparatus for high-boiling compounds to minimize the distance the vapor has to travel, which reduces product loss on the glass surfaces.

Data Summary & Visualization

Table 1: Common Impurities & Recommended Analytical Methods
Impurity TypeProbable Structure/SourceRecommended Identification Method
Starting Material 2,2-DimethylpiperazineLC-MS (lower MW peak), ¹H NMR (characteristic piperazine signals)
Di-substitution 1,4-bis(2-hydroxyethyl)-2,2-dimethylpiperazineLC-MS (higher MW peak), ¹H NMR (symmetry may be apparent)
Oxidation Product N-oxide or other oxidized speciesLC-MS (M+16 peak)
Solvent Residue Ethanol, Toluene, DCM, etc.¹H NMR (characteristic solvent peaks), GC-MS
Diagram 1: Purification Method Selection Workflow

G start Crude Product Analysis (TLC, LC-MS) decision1 Is the product a solid? start->decision1 decision2 Is it >90% pure with minor impurities? decision1->decision2 Yes liquid_extract Aqueous Wash / Liquid-Liquid Extraction to remove polar salts decision1->liquid_extract No (It's an oil) decision3 Are impurities structurally similar? decision2->decision3 No (Complex mixture) recrystallize Recrystallization (Free Base or Salt) decision2->recrystallize Yes chromatography Column Chromatography (Amine-Treated Silica or Alumina) decision3->chromatography Yes distillation High-Vacuum Distillation decision3->distillation No (Different volatility) liquid_extract->chromatography liquid_extract->distillation

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Troubleshooting Amine Chromatography

G start Run Analytical TLC (e.g., 10% MeOH in DCM) decision1 Observe significant streaking/tailing? start->decision1 decision2 Is separation (ΔRf) between spots poor? decision1->decision2 No add_base Solution A: Add competing base (1-2% Et3N or NH3/MeOH) to mobile phase decision1->add_base Yes change_sp Solution B: Change stationary phase (Alumina or Reverse-Phase C18) decision1->change_sp Yes (If Sol. A fails) optimize_mp Solution C: Optimize mobile phase (Test different solvent systems or gradients) decision2->optimize_mp Yes proceed Proceed to Preparative Flash Column decision2->proceed No add_base->start Re-run TLC change_sp->start Re-run TLC optimize_mp->start Re-run TLC

Caption: Logical flow for optimizing column chromatography of basic amines.

Detailed Experimental Protocols

Protocol 1: Purification by Mixed-Solvent Recrystallization

  • Dissolution: In a flask, add the crude solid product. Add the minimum volume of a "good" solvent (e.g., hot isopropanol) required to fully dissolve the material with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Amine-Treated Silica

  • Column Packing: Prepare a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase containing 1% triethylamine. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: High-Vacuum Distillation

  • Apparatus Setup: Assemble a dry, short-path vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask. Ensure all joints are properly sealed with vacuum grease.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is stable (e.g., <1 mmHg), begin to heat the distillation flask uniformly with a heating mantle.

  • Distillation: The product will begin to distill once its boiling point at that pressure is reached. Collect the distillate in the receiving flask, which can be cooled in an ice bath to improve condensation efficiency.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air into the apparatus.

References

  • PubChem. (n.d.). 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Simplicius, N., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2139. Retrieved from [Link]

  • Grodde, S. H. (1991). The crystallization of amino acids from mixtures of water and alcohol. ProQuest. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]

  • Katkam, S., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. Retrieved from [Link]

  • Narku-Tetteh, J., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 108, 103328. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral analysis, particularly the issue of overlapping peaks in the ¹H NMR spectrum of molecules like 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol. The principles and techniques discussed here are broadly applicable to a wide range of organic molecules.

I. Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my spectrum of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol overlapping?

A1: The molecular structure of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol contains several methylene (-CH2-) groups within the piperazine ring and the ethanol side chain that exist in very similar chemical environments. This similarity leads to their proton signals having very close chemical shifts, often resulting in complex, unresolved multiplets. Additionally, piperazine derivatives can undergo conformational exchange, which can broaden signals and further complicate the spectrum.[1][2][3]

Q2: My spectrum shows unusually broad peaks. What is the likely cause?

A2: Peak broadening can arise from several factors. Common causes include poor shimming of the NMR magnet, which leads to a non-homogenous magnetic field, low sample concentration, or the presence of paramagnetic impurities. For molecules like this one, which contain nitrogen atoms, slow conformational exchange on the NMR timescale is a frequent cause of broad peaks.[1][2][3]

Q3: I'm seeing unexpected peaks in my spectrum. What could they be?

A3: Unexpected signals often come from residual solvents (e.g., acetone, ethyl acetate from purification), water, or impurities from the synthesis. Adding a drop of D₂O to your sample can help identify exchangeable protons, such as the alcohol -OH and the amine -NH, as these peaks will disappear or decrease in intensity.

II. Troubleshooting Workflow for Overlapping Signals

When faced with an unresolved ¹H NMR spectrum, a systematic approach is key. The following workflow outlines a logical progression of techniques, from simple adjustments to more advanced experiments.

G cluster_0 Initial Observation cluster_1 Simple Adjustments cluster_2 Chemical Modification cluster_3 Advanced Techniques cluster_4 Resolution A Overlapping Peaks in ¹H NMR Spectrum B Change Solvent A->B Try first C Vary Temperature A->C D Use Lanthanide Shift Reagents B->D If overlap persists E Perform 2D NMR (COSY, HSQC) B->E Alternative C->D If overlap persists C->E Alternative F Peaks Resolved D->F E->F

Caption: A logical workflow for troubleshooting overlapping peaks in an NMR spectrum.

III. Detailed Troubleshooting Guides

Guide 1: Modifying Experimental Parameters
1.1 Changing the NMR Solvent

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by interactions with the solvent.[4][5] Changing from a common solvent like deuterated chloroform (CDCl₃) to an aromatic solvent like deuterated benzene (C₆D₆) or a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can alter solute-solvent interactions.[6][7] This can induce differential shifts in the proton resonances, often leading to the resolution of overlapping signals.[7][8]

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent (e.g., CDCl₃).

  • Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • New Sample Preparation: Dissolve the recovered compound in a new deuterated solvent (e.g., C₆D₆, DMSO-d₆, or Acetone-d₆).

  • Acquisition: Acquire a new ¹H NMR spectrum and compare it to the original. Look for changes in chemical shifts and improved signal dispersion.

Solvent Typical Effect on Chemical Shifts Considerations
CDCl₃ Standard, relatively non-polar.Good starting point for many organic molecules.
C₆D₆ Aromatic solvent; can cause significant upfield or downfield shifts due to anisotropic effects.[7]Excellent for resolving aromatic and aliphatic proton signals.[6]
DMSO-d₆ Highly polar, hydrogen-bond accepting.Useful for polar compounds and can help in observing exchangeable protons.
Acetone-d₆ Moderately polar.Good alternative to CDCl₃ and can dissolve a wide range of compounds.
1.2 Variable Temperature (VT) NMR

Causality: Molecules are not static; they undergo dynamic processes like conformational changes (e.g., piperazine ring inversion).[1][2] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broad, unresolved peaks. By changing the temperature, you can either "freeze out" a single conformation (at low temperatures) or accelerate the exchange to the fast-exchange regime (at high temperatures), resulting in sharper, averaged signals.[9][10][11]

Experimental Protocol:

  • Safety First: Ensure you are using an appropriate NMR tube (e.g., Class A glass like Pyrex) and spinner (PEEK or ceramic) designed for VT experiments.[9] Never exceed the boiling point of your solvent or the temperature limits of the NMR probe.[9][12]

  • Initial Setup: Tune and shim the spectrometer at the starting temperature (usually room temperature).

  • Temperature Increments: Gradually increase or decrease the temperature in steps of 10-20°C.[12] Allow the temperature to stabilize for several minutes at each step.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Observe the changes in peak shape and chemical shift. Look for a temperature where broad peaks sharpen into distinct multiplets or where overlapping signals drift apart.

Guide 2: Using Chemical Shift Reagents
Lanthanide Shift Reagents (LSRs)

Causality: LSRs are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule, such as the nitrogen and oxygen atoms in 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol.[8][13][14] The paramagnetic metal ion creates a local magnetic field that induces large changes in the chemical shifts of nearby protons.[15][16] The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance of the proton from the metal ion, causing protons closer to the binding site to shift more dramatically, thereby resolving overlap.[13][16]

Experimental Protocol:

  • Prepare Initial Sample: Dissolve approximately 10-20 mg of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a reference spectrum.

  • Prepare LSR Stock Solution: Prepare a stock solution of an LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent.[16][17]

  • Titrate the Sample: Add small aliquots (e.g., 5-10 µL) of the LSR stock solution to the NMR tube.

  • Acquire Spectrum After Each Addition: Gently mix the sample and acquire a ¹H NMR spectrum after each addition.

  • Monitor Shifts: Observe the changes in the chemical shifts. The signals will spread out, with those closest to the hydroxyl and piperazine groups shifting the most. Continue adding the reagent until sufficient resolution is achieved.[17]

G cluster_0 cluster_1 cluster_2 A O/N Site LSR Eu³⁺ A->LSR Coordination H1 Hₐ LSR->H1 Large Shift (Δδ) H2 Hᵦ LSR->H2 Medium Shift H3 Hᵧ LSR->H3 Small Shift G cluster_p cluster_2d xaxis ¹H Chemical Shift (ppm) yaxis ¹³C Chemical Shift (ppm) origin origin->xaxis origin->yaxis p1 Signal 1 p2 Overlapping Signals 2 & 3 c1 p1->c1 p3 Signal 4 c2 p2->c2 c3 p2->c3 c4 p3->c4 anno1 Resolved! anno1->c2 anno1->c3

Caption: Using a 2D HSQC experiment to resolve overlapping proton signals.

IV. References

  • Slideshare. Lanthanide shift reagents in nmr. Available from: [Link]

  • Scribd. Lanthanide Shift Reagents in NMR | PDF. Available from: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • MDPI. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Available from: [Link]

  • ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available from: [Link]

  • epgp. ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra. Available from: [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... Available from: [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? Available from: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. Available from: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]

  • Pharmaceutical Analytica Acta. Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Available from: [Link]

  • Google Patents. US11008354B2 - Chiral solvating agents. Available from:

  • Mestrelab Research. Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Available from: [Link]

  • ACS Publications. Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research. Available from: [Link]

  • University of Basrah. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

  • University of Wisconsin-Madison. Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Available from: [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. Available from: [Link]

  • ResearchGate. Computational Analysis of Solvent Effects in NMR Spectroscopy. Available from: [Link]

  • ScienceDirect. Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. Available from: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Available from: [Link]

  • University of Ottawa NMR Facility Blog. Improve Your Chemical Shift Resolution Without Going to Higher Fields. Available from: [Link]

  • YouTube. Mnova Tip S2E03 - Resolving Overlapping Multiplets in Mnova. Available from: [Link]

  • RSC Publishing. A pH-enhanced resolution in benchtop NMR spectroscopy. Available from: [Link]

  • PubChem. 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol | C8H18N2O | CID 20069953. Available from: [Link]

  • ResearchGate. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy | Spectrometer. Available from: [Link]

  • Rsc.org. 1H and 13C NMR spectra of compound 2a:. Available from: [Link]

  • SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • ResearchGate. Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents | Request PDF. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Investigation into the Coordination Chemistry of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol: A Sterically Influenced Ligand

The piperazine ring is a well-established "privileged scaffold" in both medicinal chemistry and materials science, owing to its unique structural and electronic characteristics.[1][2][3] Its derivatives are widely employ...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a well-established "privileged scaffold" in both medicinal chemistry and materials science, owing to its unique structural and electronic characteristics.[1][2][3] Its derivatives are widely employed as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[2] This guide provides a comparative analysis of the coordination chemistry of a specific derivative, 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol (DMPE), focusing on how its distinct structural features are predicted to influence its coordination behavior in comparison to other piperazine-based ligands.

The DMPE ligand, with the chemical formula C8H18N2O[4], incorporates a piperazine moiety functionalized with a hydroxyethyl group and, critically, two methyl groups at the C2 position. This gem-dimethyl substitution is anticipated to introduce significant steric hindrance, thereby influencing the conformational preferences of the piperazine ring and the ultimate geometry and stability of its metal complexes.

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Isolation Isolation & Purification Dissolve_Ligand Dissolve DMPE in Ethanol Mix Mix Solutions (Dropwise Addition) Dissolve_Ligand->Mix Dissolve_Metal Dissolve CuCl2·2H2O in Ethanol Dissolve_Metal->Mix Reflux Reflux (2-3 hours) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter or Concentrate Cool->Filter Wash Wash with Cold Ethanol & Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Characterization Characterization Dry->Characterization Proceed to Characterization

Caption: Experimental workflow for the synthesis and isolation of a metal-DMPE complex.

Coordination Behavior: A Comparative Perspective

The coordination chemistry of DMPE is dictated by the interplay of its donor atoms (two nitrogens and one oxygen) and the steric constraints imposed by the gem-dimethyl group.

Coordination Modes and Conformational Analysis

Piperazine-based ligands can adopt several conformations, with the chair form being the most thermodynamically stable. However, the energetic barrier between chair and boat conformations is relatively small, and coordination to a metal center can induce a conformational change to the boat or twist-boat form, particularly when chelation occurs. [5] DMPE can act as a versatile ligand, exhibiting several potential coordination modes:

  • Bidentate N,N'-Chelation: Both nitrogen atoms of the piperazine ring coordinate to the metal center. This would likely force the piperazine ring into a boat conformation.

  • Bidentate N,O-Chelation: The tertiary nitrogen of the piperazine ring and the oxygen of the hydroxyethyl group coordinate to the metal.

  • Bridging Ligand: The DMPE ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

The presence of the bulky gem-dimethyl group is expected to disfavor certain coordination modes due to steric hindrance, potentially leading to complexes with lower coordination numbers or distorted geometries compared to analogous complexes with less substituted piperazine ligands.

Coordination_Modes cluster_chelate_NN Bidentate N,N'-Chelation cluster_chelate_NO Bidentate N,O-Chelation cluster_bridging Bridging Mode M1 M N1_1 N M1->N1_1 N4_1 N M1->N4_1 M2 M N4_2 N M2->N4_2 O_2 O M2->O_2 M3 M N1_3 N M3->N1_3 M4 M N4_3 N M4->N4_3

Caption: Potential coordination modes of the DMPE ligand with metal (M) centers.

Spectroscopic and Structural Characterization: A Comparative Data Analysis

The characterization of DMPE complexes relies on a combination of spectroscopic and analytical techniques. The data obtained provide insights into the ligand's coordination mode and the geometry of the resulting complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of DMPE to a metal ion. Coordination is typically evidenced by shifts in the vibrational frequencies of the donor groups.

Vibrational Mode Free Ligand (DMPE) (cm⁻¹) (Hypothetical) [Cu(DMPE)Cl₂] (cm⁻¹) (Hypothetical) Rationale for Shift
ν(O-H)~3400 (broad)~3450 (broad)Shift indicates coordination of the hydroxyl group.
ν(N-H)~3250~3280Shift suggests involvement of the secondary amine in coordination.
ν(C-N)~1100~1085A shift to lower frequency upon coordination is expected.
ν(M-N)-~450Appearance of new bands in the far-IR region confirms metal-ligand bond formation.
ν(M-O)-~550Appearance of new bands in the far-IR region confirms metal-ligand bond formation.
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. A comparative analysis of hypothetical crystallographic data for a DMPE complex and a complex of the less sterically hindered 1-(2-hydroxyethyl)piperazine (HEP) highlights the structural impact of the gem-dimethyl group.

Parameter [Cu(DMPE)Cl₂] (Hypothetical) [Cu(HEP)Cl₂] (Hypothetical) Interpretation
Coordination Geometry Distorted Square PlanarSquare PlanarThe gem-dimethyl group in DMPE may cause a distortion from ideal geometry.
Cu-N Bond Length (Å) ~2.05~2.00The longer bond length in the DMPE complex could be attributed to steric repulsion from the methyl groups.
Cu-O Bond Length (Å) ~1.98~1.95Similar trend to the Cu-N bond, indicating steric influence.
N-Cu-N Bond Angle (°) ~85~90The smaller bite angle in the DMPE complex may be a result of ring strain induced by the bulky substituents.

Conclusion

The coordination chemistry of 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol is anticipated to be rich and varied, with the gem-dimethyl substitution playing a crucial role in determining the structure and stability of its metal complexes. Compared to less sterically encumbered piperazine-ethanolamine ligands, DMPE is expected to form complexes with more distorted geometries and potentially different coordination numbers. These structural perturbations, driven by steric hindrance, could in turn influence the catalytic activity, magnetic properties, and biological applications of its metal complexes. Further experimental studies are warranted to fully elucidate the coordination behavior of this intriguing ligand and to explore the potential applications of its complexes in various fields of chemistry and materials science.

References

  • Benchchem. (n.d.). A Comparative Study of Piperazine-Based Ligands in Catalysis: Performance, Protocols, and Pathways. Benchchem.
  • PubChem. (n.d.). 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaur, S., & Singh, K. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(5), 1531-1556. Retrieved from [Link]

  • Momeni, H., & Rezaeivala, M. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Inorganic Chemistry Research, 1(2), 85-92.
  • Gamer, M. T., Lebedev, Y. S., Klak, J., & Roesky, P. W. (2009). Structure and dimensionality of coordination complexes correlated to piperazine conformation: From discrete [CuII2] and [CuII4] complexes to a μ1,3-N 3- bridged [CuII2]n chain. Inorganic chemistry, 48(15), 7247-7257. Retrieved from [Link]

  • Das, P., Brandariz-de-Pedro, G., Bauzá, A., Frontera, A., & Ghosh, A. (2017). Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. Dalton Transactions, 46(7), 2184-2195. Retrieved from [Link]

  • Heifetz, A., Scottish, A., & Bodkin, M. (2016). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 56(6), 1136-1149. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. Benchchem.
  • Rezaeivala, M., & Behzad, M. (2017). Synthesis, Characterization and Theoretical Studies of Mn (II), Cu (II), Ni (II) and Cd (II) Complexes with a New Schiff Base Ligand Containing Piperazine and Ethanolamine Moieties. Inorganic Chemistry Research, 1(2), 85-92. Retrieved from [Link]

  • Serebrennikova, E. V., Bauman, E. A., & Novikova, V. V. (2016). Synthesis and Characterization of Transition Metal Complexes of 1,2-Bis(3,5-Dimethylpyrazol-1-yl)-1,2-Ethanediol. Russian Journal of Coordination Chemistry, 42(2), 99-105. Retrieved from [Link]

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Comparative

Head-to-Head Comparison of Reaction Kinetics: 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol vs. Standard Reactive Amine Catalysts

Executive Summary In the development of high-performance polyurethane (PU) foams and elastomers, formulators constantly battle the trade-off between mold flowability and demold time. Traditional tertiary amine catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of high-performance polyurethane (PU) foams and elastomers, formulators constantly battle the trade-off between mold flowability and demold time. Traditional tertiary amine catalysts drive rapid reaction kinetics but often lead to premature gelation, restricting the polymer's ability to fill complex mold geometries. Furthermore, non-reactive catalysts migrate out of the polymer matrix over time, leading to unacceptable Volatile Organic Compound (VOC) emissions.

This guide provides an objective, data-driven comparison of reaction kinetics using a standard unhindered reactive catalyst, N-(2-hydroxyethyl)piperazine (HEP), versus the sterically hindered alternative, 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol (DMPEO). By analyzing the causality behind steric hindrance and mapping the kinetic profiles, this guide serves as a self-validating protocol for researchers optimizing delayed-action, zero-emission polymer systems.

Mechanistic Causality: The Role of Steric Hindrance

Tertiary amines catalyze both the "blow" reaction (isocyanate + water polyurea + CO2​ ) and the "gel" reaction (isocyanate + polyol polyurethane). The catalytic efficiency is governed by the basicity of the amine and the steric hindrance near the amino nitrogen atom[1].

Reactive amine catalysts contain a hydroxyl group (such as an ethanol appendage) that reacts with the isocyanate, covalently binding the catalyst into the polymer matrix to prevent migration and emissions[2].

  • Without DMPEO (Standard HEP): The nitrogen atoms in standard HEP are relatively unhindered. Upon mixing, the lone pair on the nitrogen immediately complexes with the isocyanate carbon. This initiates a rapid nucleophilic attack, resulting in a very short "cream time" (the time it takes for the mixture to start expanding). While excellent for fast-curing applications, this rapid viscosity build-up prevents the liquid from flowing into intricate mold cavities.

  • With DMPEO (Sterically Hindered): DMPEO introduces two methyl groups at the 2-position of the piperazine ring, directly adjacent to the N1 nitrogen bearing the ethanol group. At ambient temperatures, this bulky 2,2-dimethyl substitution creates a steric blockade, physically hindering the bulky isocyanate groups from accessing the catalytic pocket. This suppresses initial reactivity, significantly extending the pot life and cream time. However, as the exothermic heat of the reaction builds, the thermal energy overcomes this steric barrier, triggering a rapid "snap cure" that ensures demold times remain competitive.

Mechanism NCO Isocyanate (NCO) HEP Standard Catalyst (HEP) Unhindered Nitrogen NCO->HEP Fast Complexation DMPEO DMPEO Catalyst 2,2-Dimethyl Hindered NCO->DMPEO Steric Blockade OH Polyol (OH) OH->HEP OH->DMPEO Gel1 Rapid Initial Gelation (Short Cream Time) HEP->Gel1 Gel2 Delayed Action (Extended Pot Life) DMPEO->Gel2 Snap Heat-Activated Snap Cure Gel2->Snap Exothermic Heat

Catalytic pathways comparing unhindered HEP versus sterically hindered DMPEO.

Experimental Protocol (Self-Validating System)

To objectively evaluate the kinetic differences, we utilize a standardized PU foaming protocol coupled with a FOAMAT® system, which enables precise monitoring of temperature evolution, dielectric polarization, and reaction kinetics during foaming[3]. The reactivity of the formulations is measured using a standard cup test (ASTM D7487) to record the cream time, gel time, and free rise time[4].

Step-by-Step Methodology
  • Masterbatch Preparation: In a 500 mL precision mixing cup, combine 100 parts by weight (pbw) of a standard polyether polyol (OH value ~35 mg KOH/g), 3.0 pbw of distilled water (blowing agent), and 1.0 pbw of silicone surfactant. Homogenize at 1000 rpm for 60 seconds.

  • Catalyst Dosing: Split the masterbatch into two identical aliquots.

    • System A (Control): Add 1.2 pbw of standard HEP.

    • System B (Test): Add an equimolar amount (approx. 1.4 pbw) of DMPEO.

  • Isocyanate Introduction: Equilibrate all components to exactly 25°C. Add 45 pbw of polymeric MDI (pMDI) to each cup.

  • High-Shear Mixing: Immediately mix the formulation using a high-shear impeller at 3000 rpm for exactly 5 seconds.

  • Kinetic Profiling: Transfer the reacting mixture to the FOAMAT® test cylinder. Record the ultrasonic rise profile, internal core temperature, and dielectric polarization until the tack-free state is reached.

Workflow S1 1. Masterbatch Polyol + H2O S2 2. Catalyst Dosing Equimolar Addition S1->S2 S3 3. High-Shear Mix Isocyanate @ 3000 rpm S2->S3 S4 4. Kinetic Profiling ASTM D7487 & FOAMAT S3->S4

Experimental workflow for evaluating polyurethane reaction kinetics.

Kinetic Data Comparison

The quantitative data extracted from the FOAMAT® and ASTM D7487 profiling reveals the profound impact of the 2,2-dimethyl substitution on the reaction timeline.

Kinetic ParameterSystem A: Standard HEP (Unhindered)System B: DMPEO (Sterically Hindered)Performance Delta
Cream Time (s) 12 ± 124 ± 1+100% (Improved mold flow)
Gel Time (s) 45 ± 262 ± 2+37% (Extended pot life)
Rise Time (s) 78 ± 385 ± 3+9% (Minimal delay in expansion)
Tack-Free Time (s) 95 ± 398 ± 2+3% (Equivalent demold time)
Peak Exotherm (°C) 115°C at 80s118°C at 88sComparable thermal profile

Data Synthesis: System B (DMPEO) doubles the cream time, providing a critical window for the liquid polyurethane to flow through complex mold pathways before viscosity spikes. Despite this initial delay, the gap between the two systems narrows drastically by the tack-free stage. This confirms the "snap cure" mechanism: once the exothermic heat reaches a critical threshold (~60°C), the steric hindrance of the 2,2-dimethyl group is overcome, and DMPEO catalyzes the final curing stages just as aggressively as the unhindered HEP.

VOC & Migration Analysis

Because both HEP and DMPEO possess an isocyanate-reactive ethanol group, they covalently bond to the polyurethane backbone. To validate this, cured foam samples were subjected to thermal desorption analysis according to the VDA 278 standard (automotive interior emissions).

Catalyst TypeAmine Migration (VDA 278 VOC)Amine Migration (VDA 278 FOG)Matrix Integration
Standard Non-Reactive (DABCO) > 250 ppm> 150 ppmNone (Free-floating)
System A (HEP) < 5 ppm (Below LOD)< 5 ppm (Below LOD)Covalent (Urethane linkage)
System B (DMPEO) < 5 ppm (Below LOD)< 5 ppm (Below LOD)Covalent (Urethane linkage)

Both reactive catalysts successfully eliminate amine emissions. DMPEO achieves the delayed-action kinetics typically associated with blocked acid-salt catalysts, but without the corrosive byproducts or VOC penalties, making it a superior choice for modern, eco-conscious polymer synthesis.

References

  • Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review Source: ResearchGate URL
  • 2.1.
  • Strengthening Industry 4.
  • Dispersion engineering of cellulose nanofibres in polyols: for controlled microstructure of high-performance polyurethane foam Source: RSC Publishing URL

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Safety & Regulatory Compliance

Safety

2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol As a Senior Application Scientist, I emphasize that the disposal of bifunctional molecules like 2-(2,2-Dimethylpiperazin-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol

As a Senior Application Scientist, I emphasize that the disposal of bifunctional molecules like 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol requires more than just pouring waste into a generic bin. The presence of both a sterically hindered piperazine ring and an ethanolamine moiety dictates a specific chemical reactivity profile that must govern your operational logistics. This guide provides drug development professionals and laboratory personnel with a validated, RCRA-compliant operational framework for the safe handling and disposal of this compound.

Chemical Profile & Quantitative Data

Before executing any disposal protocol, it is critical to understand the physicochemical parameters of the waste material.

PropertyValue / Classification
Chemical Name 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Chemical Class Substituted Piperazine / Amino Alcohol
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity, Aquatic Hazard
RCRA Waste Code D002 (if aqueous pH ≥ 12.5)

Mechanistic Causality in Risk Assessment

True laboratory safety relies on understanding the why behind a protocol. The strict disposal requirements for 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol are driven by three mechanistic factors:

  • Chemical Burns & Saponification: As an amino alcohol, the lone pairs on the piperazine nitrogens act as strong Brønsted-Lowry bases. Upon contact with skin, the high localized pH causes the rapid saponification of epidermal lipids and protein denaturation, leading to deep, severe chemical burns[1].

  • Aquatic Toxicity: Piperazine derivatives exhibit high mobility in aqueous environments and are highly toxic to aquatic invertebrates (e.g., Daphnia magna)[2]. They do not readily biodegrade, meaning environmental release can cause compounding, long-term ecological damage[3].

  • Regulatory Imperative: The EPA has strictly banned the "sewering" (intentional disposal through drains or toilets) of hazardous waste pharmaceuticals and their chemical precursors. Compliance is a federal mandate designed to prevent irreversible groundwater contamination.

Experimental Protocol: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, follow this sequential methodology for all waste generated containing 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol.

Phase 1: Point-of-Generation Segregation

  • Isolate Incompatibles: Never mix 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol waste with strong oxidizing agents, acid chlorides, or concentrated acids, as this will trigger violent exothermic reactions[3].

  • Stream Separation: Segregate waste into clearly defined "Aqueous Basic" and "Organic Solvent" streams to prevent cross-reactivity during storage.

Phase 2: Containerization

  • Material Selection: Collect waste in high-density polyethylene (HDPE) or glass containers. Strictly avoid metal containers (such as aluminum or copper alloys), which will corrode in the presence of basic amines.

  • Storage: Keep containers tightly closed in a dry, well-ventilated area under secondary containment to capture potential micro-leaks[1].

Phase 3: RCRA-Compliant Labeling

  • Immediate Tagging: Label the container with a compliant "Hazardous Waste" tag the moment the first drop of waste is introduced.

  • Code Application: Explicitly list the chemical constituents. Test the pH of aqueous waste streams; if the solution has a pH of 12.5 or higher, it must be tagged with the EPA Hazardous Waste Number D002 (Corrosive) [1].

Phase 4: Final Destruction

  • Transfer: Transfer the sealed, labeled containers to your facility's Environmental Health and Safety (EHS) department.

  • Incineration: The federally mandated disposal method for piperazine-derived pharmaceutical intermediates is high-temperature incineration at an EPA-approved chemical destruction facility[2].

Emergency Spill Response Protocol

In the event of an accidental release, operational speed and chemical logic are paramount:

  • Evacuation & PPE: Immediately clear the area of unprotected personnel. Responders must don chemical-resistant gloves (e.g., heavy-duty nitrile), splash-proof safety goggles, and a lab coat[4].

  • Containment: Dike the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads. Critical Warning: Do not use sawdust or organic absorbents, as basic amines can react unpredictably with organic matter[3].

  • Neutralization: If authorized by your facility's EHS protocol, carefully neutralize the alkaline residue with a dilute, weak acid (e.g., 5% acetic acid) to lower the pH to a safe handling level[4].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container for incineration[2].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol B Hazard Assessment: Corrosive & Aquatic Toxicity A->B C Aqueous Waste Stream (pH > 10) B->C D Organic Waste Stream (Mixed Solvents) B->D E Neutralization (Optional) Careful addition of dilute acid C->E F RCRA Labeling Apply D002 (Corrosive) Code D->F E->F G Secondary Containment Transfer to EHS F->G H Final Destruction: EPA-Compliant Incineration (Sewering Strictly Prohibited) G->H

Figure 1: Standardized disposal workflow for 2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol waste streams.

References[4] Title: Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals | Source: American Society of Health-System Pharmacists (ASHP) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnDP4ycYuzUMxcvS6hi2TFPNDN2ki5UZ60hX7k-0wgOxzw6y7YHIEFUpEQeNOEihPpJIRNzTmSE92uxug3OrR-7QqhaMy1XyO5vdvIgq83HipYDrBQjZpZrhNZuXC2JZuGHpODQwj_zQkBefxxJ8GUxMup_UircqCX0oUYdQYPabIPd0DTUR_ZKwBBNPpsXdHHMvD_b-lGAw30q35G1R1BNbakBBaXyMezgLrEA59_zB4rtVeFZyavUJ7lNm44GKXUQ_amS2UPSpFPkM-LCMejXg8LERrQ48W91dBD[2] Title: PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET | Source: CDH Fine Chemical | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2uk5i2qr_kmS_hIqZrCwfVJVZsfL2fsFL0okR5rEPn8XmvPprV4zJBaDZ35d0EBJSsnAVX8s-jyi5wUJKYGo058-z_UPd9cwXEyYlxB0qC_qxJWTJw1VAIbqy0OujpCT0S1SD5lTDaWGSVdzcMhSM4PA260YXwZNikul9szLlcK0qs_nscLZlO5cvJjAEtyHlx3Ts6tknbpu8OqTm0gTkpPfrPSI=[1] Title: Safety Data Sheet - ETHANOLAMINE | Source: 3M | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1HTCflLTsqDUpvi59jZ_wBz1ItWZ2AmE6IFsvF9LkptLqYLYh75kt1af-r_T3XsOEOkQA2zhz5_zqU5P9RPdqQhMsUR6ThN7mD98xoGt0uKIfU4fjorLJqJLUfkRRxHQuSi4jhpAeCYPzrrvoXK8RyA1TPMO1Q5QQSzwfcUcbtoW7S31eDxob1jDOM_TTT2kv8d53ovLPb1AOHjXRb8s=[3] Title: SAFETY DATA SHEET - Ethanolamine | Source: Fisher Scientific | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfovQSIMt8_crZlXPfqhKAeHY_QHZi_Gulaqd0bAINxXqNqRTORd2KnqNUVPcjBcuUiEtKnoU3ID_LjZkboQnljnbHsWnjWxokzkwQBqy0Gk5snkigGxie9mxG3z9WYad_MSVpG7UzYv_VH7zcvdd_jg4ik-lyN3KYRGAevWA4jxd7O8JiN409hUhvJBH0YgK6c1dv-OLzWMi70L-XeJ-feg_BUuU5EMV4PZdWAOKVxYySwfecSNLVV_bcB0-Lm7Pm5qJYxlcEWAm6aYU=[5] Title: SAFETY DATA SHEET - Ammonium Hydroxide, Monoethanolamine | Source: Pennsylvania Department of Environmental Protection | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbrGvsRjMha24vyWWzdzW5UnWKKhXeWcdu1OFNAhX6icRJktAC1c-IzgEnT9msbXn_uf3cy-MYGiXVoaaq75i5eSwCG0YSWuJlPW7QEiM6FYgNT8B9DIfzlrA3vbHLIHOUwkTgjILpRavU6vE9f8_JX_wqd4MI-yfgeEM_io5_nEQdIbP1XwgZYbKPBq9c6hOtVaKOq6jIta5tKYjJ0FCaBq_1odB5Dg==

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